molecular formula C11H15ClO2 B1401544 (1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol CAS No. 139406-15-8

(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol

Cat. No.: B1401544
CAS No.: 139406-15-8
M. Wt: 214.69 g/mol
InChI Key: QRVPERDYBIBNET-JTQLQIEISA-N
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Description

(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol is a useful research compound. Its molecular formula is C11H15ClO2 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemo- and Diastereoselective Synthesis

  • Ketalization Reactions: The compound is used in chemo- and diastereoselective cyclic ketalization reactions with phenylglyoxal. These reactions produce diastereomerically pure cyclic ketals under acid-catalyzed conditions. The structural details of one of these products have been determined through X-ray crystallography (Hu Xianming & R. Kellogg, 1997).

Catalysis and Reaction Mechanisms

  • Carboxylation with CO2: Research shows that when esters of arylboronic acids with 2,2-dimethylpropane-1,3-diol are treated with a catalytic amount of [Rh(OH)(cod)]2 under certain conditions, they yield benzoic acid derivatives. This indicates the potential use of the compound in the preparation of various functionalized aryl- and alkenyl-carboxylic acids (Kazutoshi Ukai et al., 2006).
  • Asymmetric Reduction and Meerwein-Ponndorf-Verley Reaction: The compound is also used in asymmetric reduction and Meerwein-Ponndorf-Verley reactions of prochiral aromatic ketones. This has implications in creating enantiomerically enriched products (Hu Xianming & R. Kellogg, 2010).

Chemical Structure and Properties

  • Crystal Structure Analysis: Studies have analyzed the crystal structure of various derivatives of the compound, providing insights into their chemical properties and potential applications in areas like insecticide development (T. P. Delacy & C. Kennard, 1972).

Miscellaneous Applications

  • Enzymatic Process Development: The compound has been utilized in the development of practical enzymatic processes, like in the synthesis of chiral intermediates for pharmaceutical applications (Xiang Guo et al., 2017).
  • NMR Spectroscopy Studies: Its characteristics have been studied using NMR spectroscopy, contributing to the understanding of molecular behavior in different solvents (J. Lomas, 2013).

Properties

IUPAC Name

(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVPERDYBIBNET-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Reactant of Route 2
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Reactant of Route 3
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Reactant of Route 4
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Reactant of Route 5
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Reactant of Route 6
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol

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